Ethyl 4-heptyltrideca-2,4-dienoate
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Overview
Description
Ethyl 4-heptyltrideca-2,4-dienoate is an organic compound belonging to the class of fatty acid ethyl esters. It is characterized by its long carbon chain and conjugated diene system, making it a compound of interest in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-heptyltrideca-2,4-dienoate can be achieved through several methods. One common approach involves the use of Pd-catalyzed cross-coupling reactions, such as the Negishi coupling, which utilizes ethyl (E)- and (Z)-β-bromoacrylates . Another method involves the Fe-catalyzed cross-coupling of ethyl-5-chloropenta-2,4-dienoate with n-pentylmagnesiumbromide . These methods offer high stereoselectivity and yield, making them suitable for industrial production.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned catalytic methods. The use of iron-based catalysts is particularly advantageous due to their low cost, availability, and ecological safety . The starting materials, such as (2Z)-3-chloroprop-2-en-1-ol, are readily available as by-products of other industrial processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-heptyltrideca-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated esters.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ester group.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Saturated esters.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-heptyltrideca-2,4-dienoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the flavor and fragrance industry due to its pleasant odor and taste.
Mechanism of Action
The mechanism of action of ethyl 4-heptyltrideca-2,4-dienoate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating enzyme activities or interacting with cellular receptors. The conjugated diene system allows it to participate in various biochemical reactions, potentially leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,4-decadienoate:
Ethyl 2,4,6-trienoate: Another compound with a conjugated triene system, used in organic synthesis.
Uniqueness
Ethyl 4-heptyltrideca-2,4-dienoate is unique due to its longer carbon chain and specific diene configuration, which may impart distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
56710-48-6 |
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Molecular Formula |
C22H40O2 |
Molecular Weight |
336.6 g/mol |
IUPAC Name |
ethyl 4-heptyltrideca-2,4-dienoate |
InChI |
InChI=1S/C22H40O2/c1-4-7-9-11-12-14-16-18-21(17-15-13-10-8-5-2)19-20-22(23)24-6-3/h18-20H,4-17H2,1-3H3 |
InChI Key |
QETUSYGQHORPGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=C(CCCCCCC)C=CC(=O)OCC |
Origin of Product |
United States |
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